molecular formula C2H5NaO5S B6218451 sodium 2-(sulfonatooxy)ethan-1-ol CAS No. 10098-47-2

sodium 2-(sulfonatooxy)ethan-1-ol

Cat. No.: B6218451
CAS No.: 10098-47-2
M. Wt: 164.1
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Description

Sodium 2-(sulfonatooxy)ethan-1-ol is an organic compound with the molecular formula

C2H5NaO5SC_2H_5NaO_5SC2​H5​NaO5​S

. It is a sodium salt of 2-(sulfonatooxy)ethan-1-ol, characterized by the presence of a sulfonate ester group attached to an ethan-1-ol backbone. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-(sulfonatooxy)ethan-1-ol can be synthesized through the sulfonation of ethan-1-ol. The process typically involves the reaction of ethan-1-ol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(sulfonatooxy)ethan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to produce ethan-1-ol and sodium sulfate.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Hydrolysis: Requires aqueous conditions, often at elevated temperatures to accelerate the reaction.

    Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.

Major Products:

    Substitution Reactions: Yield various substituted ethan-1-ol derivatives.

    Hydrolysis: Produces ethan-1-ol and sodium sulfate.

    Oxidation and Reduction: Can lead to the formation of different oxidation states of the ethan-1-ol backbone.

Scientific Research Applications

Sodium 2-(sulfonatooxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.

    Biology: Investigated for its potential role in biochemical pathways involving sulfonate metabolism.

    Medicine: Explored for its use in drug delivery systems due to its solubility and reactivity.

    Industry: Utilized in the production of surfactants and detergents, where its sulfonate group imparts desirable properties such as increased solubility and stability.

Mechanism of Action

The mechanism by which sodium 2-(sulfonatooxy)ethan-1-ol exerts its effects involves the interaction of its sulfonate group with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with enzymes involved in sulfonate metabolism, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Sodium 2-(sulfonatooxy)ethan-1-ol can be compared with other sulfonate esters such as:

    Sodium methanesulfonate: Similar in structure but with a methane backbone instead of ethan-1-ol.

    Sodium ethanesulfonate: Lacks the hydroxyl group present in this compound.

    Sodium p-toluenesulfonate: Contains a benzene ring, making it more hydrophobic compared to this compound.

The uniqueness of this compound lies in its combination of a sulfonate ester group with an ethan-1-ol backbone, providing a balance of hydrophilic and reactive properties that are advantageous in various applications.

Properties

CAS No.

10098-47-2

Molecular Formula

C2H5NaO5S

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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